molecular formula C21H21NO2 B2493897 2-(4-Isobutylphenyl)-6-methylquinoline-4-carboxylic acid CAS No. 438219-40-0

2-(4-Isobutylphenyl)-6-methylquinoline-4-carboxylic acid

Cat. No.: B2493897
CAS No.: 438219-40-0
M. Wt: 319.404
InChI Key: AVOIZRYKJIMNGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Isobutylphenyl)-6-methylquinoline-4-carboxylic acid is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core substituted with an isobutylphenyl group and a carboxylic acid group

Mechanism of Action

Target of Action

The compound “2-(4-Isobutylphenyl)-6-methylquinoline-4-carboxylic acid” is also known as Ibuprofen . It is a non-steroidal anti-inflammatory drug (NSAID) and its primary targets are the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation, pain, and fever .

Mode of Action

Ibuprofen works by inhibiting the activity of COX-1 and COX-2 enzymes, thereby reducing the production of prostaglandins . This results in decreased inflammation, pain, and fever. It’s worth noting that the S-enantiomer of ibuprofen is generally proposed to elicit stronger pharmacological activity than the R-enantiomer .

Biochemical Pathways

By inhibiting the COX enzymes, ibuprofen disrupts the biochemical pathway that leads to the production of prostaglandins from arachidonic acid . This results in a decrease in the levels of prostaglandins, which are responsible for causing inflammation, pain, and fever.

Pharmacokinetics

Ibuprofen demonstrates marked stereoselectivity in its pharmacokinetics . Once administered, the R-enantiomer undergoes extensive interconversion to the S-enantiomer in vivo . The absorption of ibuprofen is rapid and complete when given orally . It binds extensively, in a concentration-dependent manner, to plasma albumin . Ibuprofen is eliminated following biotransformation to glucuronide conjugate metabolites that are excreted in urine, with little of the drug being eliminated unchanged .

Result of Action

The molecular and cellular effects of ibuprofen’s action include reduced inflammation, alleviation of pain, and reduction of fever . These effects are due to the decreased production of prostaglandins as a result of the inhibition of the COX enzymes .

Action Environment

The action, efficacy, and stability of ibuprofen can be influenced by various environmental factors. For instance, ibuprofen is insoluble in water , which can affect its absorption and distribution in the body. Furthermore, the presence of ibuprofen in different environments (from water bodies to soils) at concentrations with adverse effects on aquatic organisms has led to it being considered an emerging environmental contaminant .

Biochemical Analysis

Biochemical Properties

2-(4-Isobutylphenyl)-6-methylquinoline-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to inhibit cyclooxygenase (COX) enzymes, similar to other NSAIDs, thereby reducing the production of prostaglandins, which are mediators of inflammation and pain . Additionally, this compound can bind to plasma proteins, particularly albumin, which affects its distribution and bioavailability in the body .

Cellular Effects

The effects of this compound on cells are multifaceted. It influences cell signaling pathways by inhibiting the COX enzymes, leading to reduced inflammation and pain responses . This compound also affects gene expression by modulating the activity of transcription factors involved in inflammatory responses. Furthermore, it impacts cellular metabolism by altering the production of metabolites associated with inflammation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of COX enzymes, inhibiting their activity and preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces inflammation and pain. Additionally, the compound can undergo metabolic transformations, such as hydroxylation and conjugation, which influence its pharmacological activity and elimination from the body .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by factors such as pH, temperature, and the presence of other chemicals . Long-term studies have shown that it can maintain its anti-inflammatory and analgesic properties over extended periods, although its efficacy may decrease due to gradual degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively reduces inflammation and pain without significant adverse effects . At higher doses, it can cause gastrointestinal irritation, renal toxicity, and central nervous system depression . These toxic effects highlight the importance of careful dosage management in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes phase I metabolism, including hydroxylation and oxidation, followed by phase II metabolism, where it is conjugated with glucuronic acid . These metabolic transformations are primarily mediated by cytochrome P450 enzymes, particularly CYP2C9 . The resulting metabolites are excreted in the urine, contributing to the compound’s elimination from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. It binds extensively to plasma albumin, which affects its distribution and bioavailability . Additionally, the compound’s lipophilicity allows it to cross cell membranes and accumulate in tissues, particularly in inflamed areas .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and plasma membrane . Its activity and function are influenced by its localization, as it can interact with specific enzymes and receptors within these compartments. Post-translational modifications, such as phosphorylation, may also affect its targeting to specific organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Isobutylphenyl)-6-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the Friedländer synthesis, where aniline derivatives react with ketones in the presence of acidic or basic catalysts to form quinoline derivatives. The specific steps are as follows:

    Starting Materials: Aniline derivative and a ketone.

    Catalyst: Acidic or basic catalyst such as sulfuric acid or sodium hydroxide.

    Reaction Conditions: Heating the mixture under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-scale Reactors: Use of large reactors to handle bulk quantities of starting materials.

    Continuous Flow Systems: Implementation of continuous flow systems to enhance reaction efficiency and yield.

    Purification: Use of crystallization or chromatography techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Isobutylphenyl)-6-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding quinoline derivatives.

    Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorinating agents.

Major Products:

    Oxidation Products: Quinoline derivatives with oxidized functional groups.

    Reduction Products: Dihydroquinoline derivatives.

    Substitution Products: Halogenated quinoline derivatives.

Scientific Research Applications

2-(4-Isobutylphenyl)-6-methylquinoline-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Comparison with Similar Compounds

    2-(4-Isobutylphenyl)propionic acid: Known for its anti-inflammatory properties.

    6-Methylquinoline-4-carboxylic acid: A simpler quinoline derivative with potential biological activities.

    4-Isobutylphenylacetic acid: Another derivative with structural similarities.

Uniqueness: 2-(4-Isobutylphenyl)-6-methylquinoline-4-carboxylic acid is unique due to the combination of its quinoline core and the isobutylphenyl group, which imparts specific chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

6-methyl-2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO2/c1-13(2)10-15-5-7-16(8-6-15)20-12-18(21(23)24)17-11-14(3)4-9-19(17)22-20/h4-9,11-13H,10H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVOIZRYKJIMNGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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